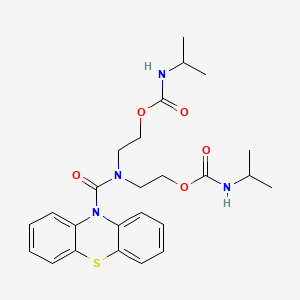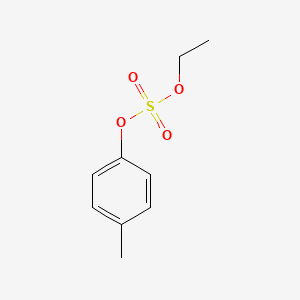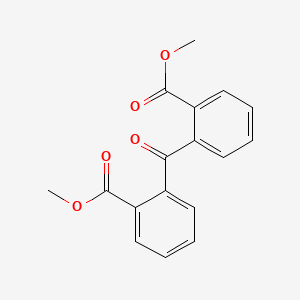
Dimethyl 2,2'-carbonyldibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-carbonyldibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzene rings connected through a carbonyl group and esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-carbonyldibenzoate can be synthesized through the esterification of 2,2’-carbonyldibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of dimethyl 2,2’-carbonyldibenzoate may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-carbonyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2’-carbonyldibenzoic acid
Reduction: Dimethyl 2,2’-dihydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2’-carbonyldibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of dimethyl 2,2’-carbonyldibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison
Dimethyl 2,2’-carbonyldibenzoate is unique due to the presence of two benzene rings connected through a carbonyl group, which imparts distinct chemical and physical properties compared to other dimethyl esters
Propriétés
Numéro CAS |
65594-65-2 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
methyl 2-(2-methoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C17H14O5/c1-21-16(19)13-9-5-3-7-11(13)15(18)12-8-4-6-10-14(12)17(20)22-2/h3-10H,1-2H3 |
Clé InChI |
PPAQXZDZQRCIHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


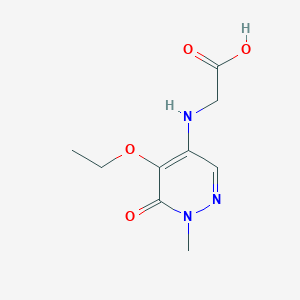


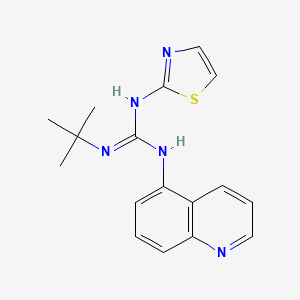

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)


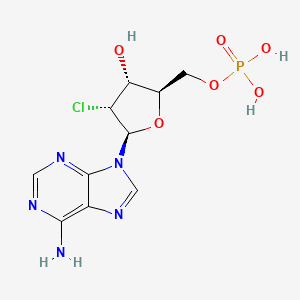
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
